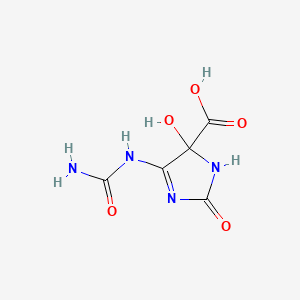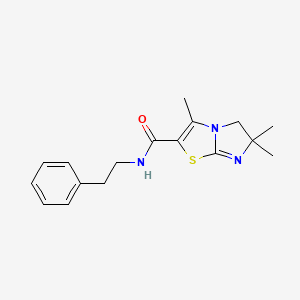
Tok-8801
Übersicht
Beschreibung
Tok-8801, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Tok-8801, also known as 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide or Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-, is a synthesized dihydroimidazothiazole carboxamide . It is under development as an immunomodulator .
Target of Action
This compound primarily targets the G protein-coupled estrogen receptor (GPER) . GPER is a member of the G protein-coupled receptor family and plays a crucial role in mediating the non-genomic effects of estrogen .
Mode of Action
This compound acts as an agonist of GPER . It binds to GPER, triggering a series of intracellular events that lead to the activation of various signaling pathways . The anticancer activity of this compound is dependent upon GPER expression within the tumor cells .
Biochemical Pathways
The activation of GPER by this compound leads to a rapid proteasomal degradation of c-Myc . c-Myc is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation . The degradation of c-Myc disrupts its target gene expression, which is consistent with the known mechanism of action .
Pharmacokinetics
It is known that this compound is administered orally . The compound’s effects on the immune response have been observed at doses ranging from 0.1 to 10 mg/kg .
Result of Action
This compound has shown to have immunomodulatory effects. It enhances the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes . It also suppresses the PFC responses to varying doses of antigen in high responders to SRBC antigen, while augmenting the PFC response in aged mice where the PFC response is markedly depressed compared with that in young mice .
Action Environment
It is known that the compound’s immunomodulatory actions were compared in dose and activity with those of lobenzarit and bucillamine . This suggests that the efficacy and stability of this compound could potentially be influenced by factors such as dosage and the presence of other drugs.
Biochemische Analyse
Biochemical Properties
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the biosynthesis of coenzyme A . This inhibition disrupts the metabolic processes of the bacteria, leading to its death. Additionally, the compound exhibits binding interactions with proteins involved in the electron transport chain, further affecting cellular respiration .
Cellular Effects
The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound induces apoptosis by activating caspase-3 and disrupting mitochondrial membrane potential . This leads to the inhibition of cell proliferation and tumor growth. In bacterial cells, it interferes with the electron transport chain, leading to reduced ATP production and cell death .
Molecular Mechanism
At the molecular level, Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exerts its effects through several mechanisms. It binds to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . Additionally, the compound targets the QcrB component of the cytochrome bcc-aa3 super complex in the electron transport chain, disrupting cellular respiration . These interactions lead to a cascade of molecular events that ultimately result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its biological activity for several weeks, but its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist for several days after treatment .
Dosage Effects in Animal Models
The effects of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth and tumor proliferation . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- is involved in several metabolic pathways. It interacts with enzymes such as pantothenate synthetase and components of the electron transport chain . These interactions affect metabolic flux and metabolite levels, leading to disruptions in cellular metabolism. For instance, inhibition of pantothenate synthetase reduces the synthesis of coenzyme A, affecting fatty acid metabolism and energy production .
Transport and Distribution
The transport and distribution of Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s targeting signals and post-translational modifications direct it to these compartments, allowing it to interact with its molecular targets . This subcellular localization is crucial for its activity and function, as it enables the compound to effectively inhibit enzymes and disrupt cellular processes.
Eigenschaften
IUPAC Name |
3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFPRVTDMWNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909841 | |
| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105963-46-0 | |
| Record name | Tok 8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of TOK-8801 on the immune system?
A1: While the exact mechanism remains unclear, current research suggests that this compound exerts its immunomodulatory effects by primarily influencing T cell activity. This is evidenced by the observation that the compound's ability to enhance antibody production is abolished when T cells are removed from the system. [] Furthermore, this compound was found to restore depressed antibody production in a stress model where the impairment was primarily attributed to helper T cell defects. []
Q2: What in vivo evidence supports the immunomodulatory activity of this compound?
A2: this compound demonstrates a complex in vivo profile. While it suppressed the generation of anti-SRBC PFC in normal mice at 0.5 mg/kg oral administration, it effectively restored the suppressed antibody production in a restraint-stress mouse model. [] This suggests that this compound might exert differential effects depending on the baseline immune status, potentially acting as both an immunosuppressant and an immunostimulant depending on the context.
Q3: Has this compound been investigated in any disease models?
A3: Although detailed information is limited in the provided abstracts, there is mention of this compound being studied in the context of delayed-type hypersensitivity (DTH) reactions, immunologically induced arthritis, and spontaneous autoimmune disease in MRL/I mice. [, , ] These preliminary findings suggest that this compound might hold therapeutic potential for inflammatory and autoimmune conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


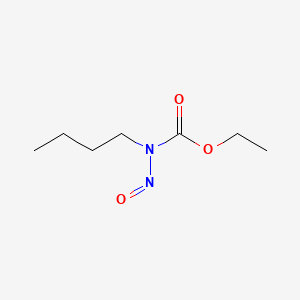
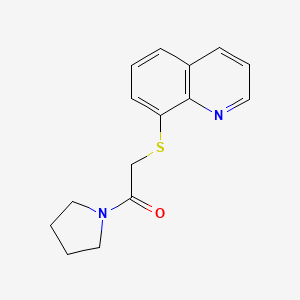
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)
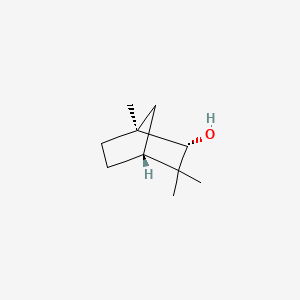
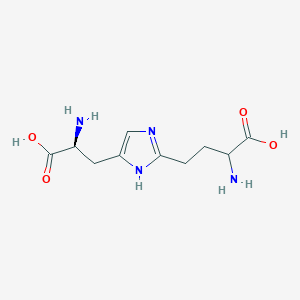
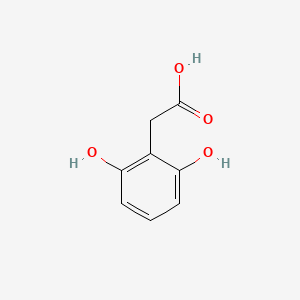
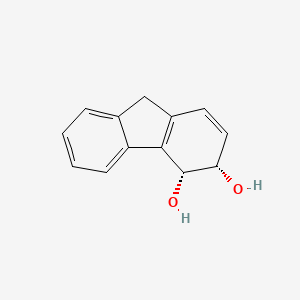
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
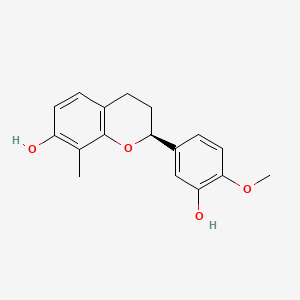
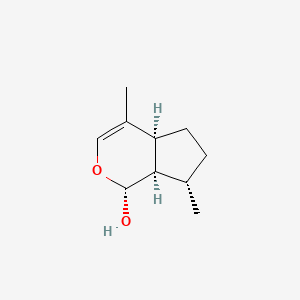
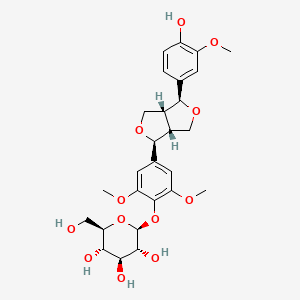
![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
